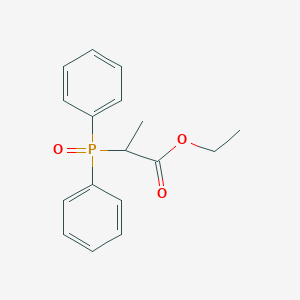![molecular formula C26H32Cl4N2O4 B4926362 N,N'-1,6-hexanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4926362.png)
N,N'-1,6-hexanediylbis[4-(2,4-dichlorophenoxy)butanamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-1,6-hexanediylbis[4-(2,4-dichlorophenoxy)butanamide], commonly known as HDDB, is a chemical compound that has been extensively studied in scientific research. HDDB is a synthetic compound that belongs to the family of amides. It has been shown to have potential applications in various fields, including biomedical research, drug development, and agriculture. In
作用機序
The mechanism of action of HDDB is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. HDDB has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. By inhibiting the activity of these enzymes, HDDB can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
HDDB has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. In addition, HDDB has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of HDDB is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. It is also relatively inexpensive compared to other compounds that are used in scientific research. However, one of the limitations of HDDB is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are a number of potential future directions for research involving HDDB. One area of research is the development of more effective methods for delivering HDDB to cancer cells. Another area of research is the identification of specific types of cancer that are most responsive to HDDB. In addition, there is potential for the development of HDDB analogs that have improved solubility and potency. Overall, HDDB is a promising compound that has potential applications in a variety of scientific research fields.
合成法
The synthesis of HDDB involves the reaction of 2,4-dichlorophenol with 4-chlorobutyryl chloride to form 4-(2,4-dichlorophenoxy)butyryl chloride. The resulting compound is then reacted with 1,6-diaminohexane to form HDDB. The synthesis of HDDB is a relatively simple process and can be performed in a laboratory setting.
科学的研究の応用
HDDB has been extensively studied for its potential applications in scientific research. One of the main applications of HDDB is in the field of cancer research. HDDB has been shown to have anti-cancer properties and has been studied for its potential use as a chemotherapeutic agent. It has also been studied for its potential use in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[6-[4-(2,4-dichlorophenoxy)butanoylamino]hexyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32Cl4N2O4/c27-19-9-11-23(21(29)17-19)35-15-5-7-25(33)31-13-3-1-2-4-14-32-26(34)8-6-16-36-24-12-10-20(28)18-22(24)30/h9-12,17-18H,1-8,13-16H2,(H,31,33)(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWSNDRJGLBHAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NCCCCCCNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32Cl4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-hexane-1,6-diylbis[4-(2,4-dichlorophenoxy)butanamide] | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4926282.png)

![2-amino-7-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4926292.png)

![N-(4-{[(2-methoxy-4-nitrophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4926307.png)
![2-[(4-acetylphenyl)amino]-3-(dimethylamino)naphthoquinone](/img/structure/B4926321.png)


![ethyl 3-[(2-chlorophenyl)amino]-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-3-oxopropanoate](/img/structure/B4926341.png)

![5-{3-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926359.png)
![2-chloro-N-({[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4926365.png)
![8,10-dibromo-4-(4-methoxyphenyl)-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4926371.png)
